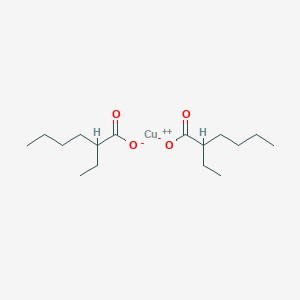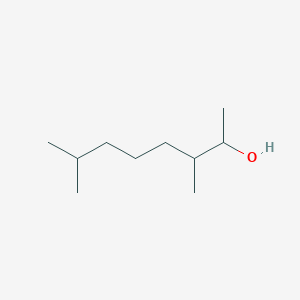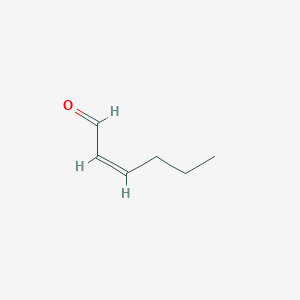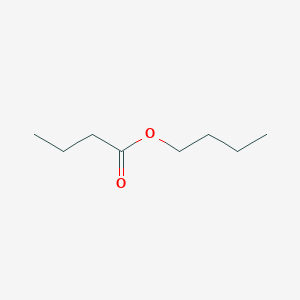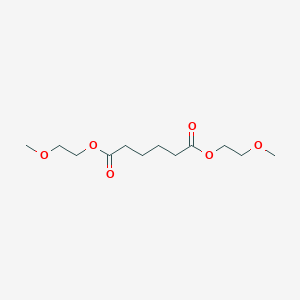
Bis(2-methoxyethyl) adipate
Overview
Description
Bis(2-methoxyethyl) adipate is a chemical compound that is not naturally occurring and is primarily used as an inert ethereal organic solvent due to its excellent solvating properties. It is commonly utilized as a solvent and an anhydrous reaction medium in organometallic synthesis. The compound has low acute toxicity upon oral or inhalation exposure but is slightly irritating to the eyes and skin. Notably, it is a strong teratogen, with reproductive organs in male animals being the main targets after repeated intake .
Synthesis Analysis
The synthesis of related compounds often involves the reaction of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene with various acid chlorides and sulfonyl chlorides to produce functionalized diketoesters and diketosulfones . Additionally, the synthesis of bis(2-methoxyethylcyclopentadienyl) divalent organolanthanides has been achieved through the interaction of potassium derivatives with lanthanide iodides . These synthetic routes highlight the versatility of methoxyethyl-containing compounds in organic synthesis.
Molecular Structure Analysis
The molecular structure of bis(2-methoxyethyl) related compounds has been studied using various techniques. For instance, the crystallographic and spectroscopic (FTIR and NMR) studies, along with quantum computational calculations, have been conducted on bis(2-methoxy-4-((E)-prop-1-enyl)phenyl)oxalate to determine its molecular geometry, vibrational frequencies, and NMR chemical shifts . These studies provide insights into the structural characteristics of methoxyethyl-containing compounds.
Chemical Reactions Analysis
Chemical reactions involving methoxyethyl groups include the synthesis of heterocycles with masked or unmasked aldehyde functionality using 1-bis(methoxy)-4-bis(methylthio)-3-buten-2-one as a synthon . Electrophilic cyclization of bis(4-methoxybenzylthio)acetylene has also been studied, revealing different products depending on the presence of nucleophiles . These reactions demonstrate the reactivity of methoxyethyl groups in various chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of bis(2-methoxyethyl) adipate and related compounds have been explored through experimental and computational methods. Quantum chemical calculations have been used to analyze the optimized geometry, charge distributions, and frontier molecular orbital analysis of bis(4-methoxyanilinium) adipate . Additionally, the synthesis and characterization of bis(methoxyl hydroxyl)-functionalized disiloxane and polysiloxane oligomers have been performed to prepare waterborne polyurethane with improved performance . These studies provide valuable information on the properties of methoxyethyl-containing compounds and their potential applications.
Scientific Research Applications
Deoxofluorination Reagent : Bis(2-methoxyethyl)aminosulfur trifluoride, a derivative of Bis(2-methoxyethyl) adipate, is effective for converting alcohols to alkyl fluorides and carboxylic acids to their trifluoromethyl derivatives, offering a broader-spectrum alternative to traditional deoxofluorination reagents (Lal, Pez, Pesaresi, & Prozonic, 1999).
Organometallic Synthesis : Bis (2-Methoxyethyl) Ether, a related compound, is used as a solvent and reaction medium for organometallic synthesis due to its excellent solvating properties (Gad, 2014).
Quantum Chemical Analysis : Optimized molecular geometry and electronic properties of Bis(4-methoxylanilinium) adipate were obtained using quantum chemical analysis, indicating its potential in molecular structure studies (Author unknown, 2019).
Food Packaging Material Analysis : It is used in the determination of residual phthalates and adipates in food packaging materials, highlighting its relevance in consumer safety and material analysis (Tao, 2010).
Plasticizer Research : It plays a role in the preparation and plasticizing characteristics of various amides as plasticizers, showing potential in materials science and polymer engineering (Mod, Magne, & Skau, 1964).
Toxicology and Pharmacology : Its effects on male fertility and mutagenicity have been studied, providing insights into its toxicological profile (Mcgregor et al., 1983).
Safety and Hazards
Bis(2-methoxyethyl) adipate is a combustible liquid . It is recommended to keep it away from heat, hot surfaces, sparks, open flames, and other ignition sources . It should be stored in a well-ventilated place and kept cool . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it . Contact with skin, eyes, and clothing should be avoided, and personal protective equipment should be worn when handling it .
Future Directions
Bis(2-methoxyethyl) adipate is used to improve cold flexibility and/or hydrocarbons extraction in both PVC and polar rubbers compounds . Examples of its application are wires/cables, hoses, or shoe soles . The thermal stability that it provides in rubbers is superior to that provided by many other plasticizers .
properties
IUPAC Name |
bis(2-methoxyethyl) hexanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O6/c1-15-7-9-17-11(13)5-3-4-6-12(14)18-10-8-16-2/h3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRNUDCCYWKHMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)CCCCC(=O)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059329 | |
| Record name | Bis(2-methoxyethyl) adipate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-methoxyethyl) adipate | |
CAS RN |
106-00-3 | |
| Record name | 1,6-Bis(2-methoxyethyl) hexanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(2-methoxyethyl) adipate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(2-methoxyethyl) adipate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7329 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexanedioic acid, 1,6-bis(2-methoxyethyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(2-methoxyethyl) adipate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-methoxyethyl) adipate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.048 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIS(2-METHOXYETHYL) ADIPATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y117KBL7C6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Bis(2-methoxyethyl) adipate in polylactic acid-containing aqueous dispersions?
A1: Bis(2-methoxyethyl) adipate acts as a plasticizer in polylactic acid-containing aqueous dispersions []. Plasticizers are incorporated into polymers to increase their flexibility, workability, and overall processability. In this specific case, the addition of Bis(2-methoxyethyl) adipate likely enhances the film-forming properties of the polylactic acid dispersion at room temperature [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




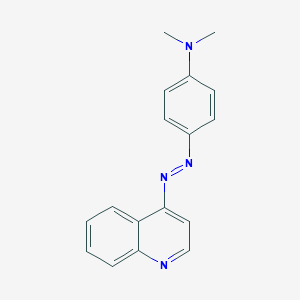
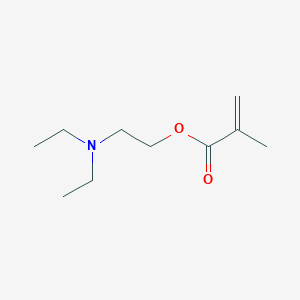
![Silane, bicyclo[2.2.1]hept-5-en-2-yltriethoxy-](/img/structure/B94233.png)

![3-Methyl-[1,1'-biphenyl]-2-ol](/img/structure/B94237.png)

